![molecular formula C9H7N3O2S B2975381 5-(4-Nitrophenyl)thiazol-2-amine CAS No. 40353-58-0](/img/structure/B2975381.png)
5-(4-Nitrophenyl)thiazol-2-amine
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Overview
Description
Scientific Research Applications
Drug Discovery
Thiazole scaffolds, like 5-(4-Nitrophenyl)thiazol-2-amine , are increasingly popular in drug discovery due to their broad range of biological activity. They have the capacity to control various cellular pathways, and their potential for selective anticancer activity is being explored .
Corrosion Inhibition
5-(4-Nitrophenyl)thiazol-2-amine: has been investigated for its efficiency as a corrosion inhibitor for copper in hydrochloric acid (HCl). Theoretical calculations suggest that it can interact with copper effectively, which is supported by experimental studies .
Antitumor Activity
Thiazole derivatives have been reported to exhibit antitumor and cytotoxic activities. For instance, certain thiazole compounds have demonstrated potent effects on human tumor cell lines, including prostate cancer .
Cytotoxicity
The cytotoxicity of thiazole compounds has been evaluated on various human tumor cell lines, indicating their potential as therapeutic agents against cancer .
Antifungal Activity
Synthesized thiazole derivatives have been screened for their antifungal activity, showing promise in the treatment of fungal infections .
Synthesis of Derivatives
Novel N,4-diphenylthiazol-2-amine derivatives have been synthesized using eco-friendly conditions. These derivatives are part of ongoing research into their biological evaluation and potential applications .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 5-(4-nitrophenyl)thiazol-2-amine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds have been known to interact unpredictably when entering physiological systems . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole compounds have been known to influence various biochemical pathways . For instance, some thiazole compounds have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 5-(4-Nitrophenyl)thiazol-2-amine.
Result of Action
Thiazole compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole compounds in various solvents may influence their action and efficacy .
properties
IUPAC Name |
5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKVXIXSKUDRGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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